molecular formula C26H21ClN4O3S2 B2459404 2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 932475-84-8

2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2459404
CAS RN: 932475-84-8
M. Wt: 537.05
InChI Key: QIXGBTVLAXFXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H21ClN4O3S2 and its molecular weight is 537.05. The purity is usually 95%.
BenchChem offers high-quality 2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in Drug Design

Research on benzothiazole derivatives has revealed their significance in structure-activity relationship studies, particularly in the development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors. Such studies are crucial for improving metabolic stability and efficacy of compounds in therapeutic applications, especially in oncology (Stec et al., 2011).

Antiviral and Antimicrobial Applications

Derivatives of benzothiazoles have been explored for their antiviral properties, particularly against HIV. Modifications to the benzothiazole moiety can lead to significant improvements in anti-HIV activity, highlighting the potential of such compounds in antiretroviral therapy (Mizuhara et al., 2012). Additionally, new benzothiazole derivatives have shown promising antimicrobial activities, suggesting their use in combating microbial infections (Gouda et al., 2010).

Antitumor Activity

The synthesis and evaluation of benzothiazole derivatives bearing different heterocyclic rings have demonstrated considerable antitumor activity against various cancer cell lines. This indicates the potential of such compounds in the development of new anticancer therapies (Yurttaş et al., 2015).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from benzothiazoles have been synthesized and tested for their anti-inflammatory and analgesic activities. Some of these compounds exhibit significant COX-2 inhibition, comparable to standard drugs, indicating their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antioxidant Properties

Studies on benzothiazolinone acetamide analogs have explored their photochemical, thermochemical properties, and antioxidant activities. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs) and exhibit notable radical scavenging activity, suggesting a broad spectrum of applications ranging from photovoltaic efficiency to therapeutic antioxidant agents (Mary et al., 2020).

properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3S2/c1-17-11-12-19(13-21(17)27)29-24(32)16-35-26-28-14-23-25(30-26)20-9-5-6-10-22(20)31(36(23,33)34)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXGBTVLAXFXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.